6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Description
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For example, 4,6-Dihydropyrano [3,2- c ] [2,1]benzothiazine 5,5-dioxides were synthesized via three-component interaction of 1-ethyl-1 H -2,1-benzothiazin-4 (3 H )-one 2,2-dioxide with active methylene nitriles and cycloalkanecarbaldehydes .Molecular Structure Analysis
Thiazines have a molecular formula of C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . There are four kinds of parent thiadiazine structures, and these can give rise to benzo derivatives .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes, which may be responsible for its pharmacological effects .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may interact with various biochemical pathways related to antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-ethyl-2-ethylsulfanylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-17-11-8-6-5-7-10(11)13-12(21(17,18)19)9-15-14(16-13)20-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCMFYIYXZAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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